![molecular formula C10H10N2O B595219 1-Methoxyisoquinolin-8-amine CAS No. 1374651-49-6](/img/structure/B595219.png)
1-Methoxyisoquinolin-8-amine
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Overview
Description
1-Methoxyisoquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O. It is used for research purposes and is not intended for human or veterinary use. It has been mentioned in the context of the synthesis of 8-quinolinamines, which are considered valuable scaffolds in organic synthesis .
Synthesis Analysis
The synthesis of 8-quinolinamines, including this compound, involves the use of mono-propargylated aromatic ortho-diamines . The process can be conducted using either stannic chloride or indium (III) chloride under aerobic conditions . This represents primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig cyclizations .Chemical Reactions Analysis
The synthesis of this compound involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation . The reactions can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines .Scientific Research Applications
Neuroprotective and Antidepressant Effects
1-Methoxyisoquinolin-8-amine, closely related to 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has shown promise in neuroprotective, antiaddictive, and antidepressant applications. Research on 1MeTIQ, an endogenous amine present in the mammalian brain, highlights its potential in treating central nervous system disorders. Its mechanisms of action include MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, which may contribute to its neuroprotective effects. Additionally, 1MeTIQ has demonstrated considerable potential as an antidepressant and antiaddictive drug in animal models of depression and addiction, indicating a similar scope for this compound derivatives (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antimicrobial and Antitumor Applications
8-Hydroxyquinoline derivatives, similar in structure to this compound, have been explored for their significant biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects. These derivatives are under investigation to develop more potent, target-based broad-spectrum drug molecules. Their metal chelation properties further enhance their potential in treating various diseases, suggesting possible applications for this compound in this domain (Gupta, Luxami, & Paul, 2021).
Potential in Antiprotozoal Therapy
The review of 8-aminoquinoline analogs, which includes compounds structurally related to this compound, discusses their evaluation for broader efficacy and reduced toxicity to provide better treatments for protozoal infections. This suggests that this compound could potentially be modified to enhance its therapeutic index against diseases like malaria and leishmaniasis, with ongoing research aiming to understand and mitigate the hemolytic toxicity commonly associated with this class of compounds (Tekwani & Walker, 2006).
Chemical Sensors for Metal Ions
Research into 8-aminoquinoline derivatives, closely related to this compound, has shown their application as fluorescent probes for the determination of metal ions, such as zinc. By modifying the 8-aminoquinoline molecule with various carboxamide groups to create 8-amidoquinoline derivatives, researchers aim to improve water solubility and cell membrane permeability. This work indicates potential for this compound derivatives to be used in environmental and biological applications for the detection of zinc ions, showcasing the compound's versatility beyond pharmacological applications (Mohamad et al., 2021).
Mechanism of Action
Target of Action
1-Methoxyisoquinolin-8-amine is a type of 8-quinolinamine . Quinolinamines have been identified as broad-spectrum anti-infectives . They exhibit potent in vitro antimalarial activity, antileishmanial activities, antifungal activities, and antibacterial activities . Therefore, the primary targets of this compound are likely to be the pathogens causing these infections.
Biochemical Pathways
Considering its broad-spectrum anti-infective properties, it is likely that the compound affects multiple pathways in the pathogens, leading to their inhibition or death
Pharmacokinetics
Pharmacokinetics studies are crucial for understanding the disposition of a drug in the body and its bioavailability
Result of Action
The result of the action of this compound is the inhibition or killing of various pathogens, given its broad-spectrum anti-infective properties . This leads to the alleviation of the infections caused by these pathogens.
properties
IUPAC Name |
1-methoxyisoquinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFGHIMZGJJKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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